Cas no 2803829-46-9 (tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate)
tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- EN300-37456744
- tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate
- 2803829-46-9
-
- Inchi: 1S/C12H18BrN3O2/c1-12(2,3)18-11(17)15-6-4-9(8-15)16-7-5-10(13)14-16/h5,7,9H,4,6,8H2,1-3H3
- InChI Key: UOIABJBIZCPOGG-UHFFFAOYSA-N
- SMILES: BrC1C=CN(C2CN(C(=O)OC(C)(C)C)CC2)N=1
Computed Properties
- Exact Mass: 315.05824g/mol
- Monoisotopic Mass: 315.05824g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 319
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 47.4Ų
tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37456744-0.05g |
tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate |
2803829-46-9 | 95.0% | 0.05g |
$162.0 | 2025-03-16 | |
| Enamine | EN300-37456744-0.1g |
tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate |
2803829-46-9 | 95.0% | 0.1g |
$241.0 | 2025-03-16 | |
| Enamine | EN300-37456744-0.25g |
tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate |
2803829-46-9 | 95.0% | 0.25g |
$347.0 | 2025-03-16 | |
| Enamine | EN300-37456744-0.5g |
tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate |
2803829-46-9 | 95.0% | 0.5g |
$546.0 | 2025-03-16 | |
| Enamine | EN300-37456744-1.0g |
tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate |
2803829-46-9 | 95.0% | 1.0g |
$699.0 | 2025-03-16 | |
| Enamine | EN300-37456744-2.5g |
tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate |
2803829-46-9 | 95.0% | 2.5g |
$1370.0 | 2025-03-16 | |
| Enamine | EN300-37456744-5.0g |
tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate |
2803829-46-9 | 95.0% | 5.0g |
$2028.0 | 2025-03-16 | |
| Enamine | EN300-37456744-10.0g |
tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate |
2803829-46-9 | 95.0% | 10.0g |
$3007.0 | 2025-03-16 | |
| 1PlusChem | 1P028TTI-50mg |
tert-butyl3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate |
2803829-46-9 | 95% | 50mg |
$255.00 | 2024-05-07 | |
| 1PlusChem | 1P028TTI-100mg |
tert-butyl3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate |
2803829-46-9 | 95% | 100mg |
$350.00 | 2024-05-07 |
tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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2. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
Additional information on tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate
Introduction to Tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate (CAS No. 2803829-46-9)
Tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate is a significant compound in the field of pharmaceutical chemistry, characterized by its complex and highly functionalized molecular structure. This compound, identified by the CAS number 2803829-46-9, has garnered considerable attention due to its potential applications in drug discovery and development. The presence of both tert-butyl and 3-bromo-1H-pyrazol-1-yl substituents in its structure suggests a high degree of chemical versatility, making it a valuable scaffold for medicinal chemists.
The pyrrolidine core in this molecule is particularly noteworthy, as it is a common motif in biologically active compounds. Pyrrolidine derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory, antiviral, and anticancer effects. The introduction of the tert-butyl group enhances the lipophilicity of the compound, which can be crucial for membrane permeability and bioavailability. Additionally, the 3-bromo substituent on the pyrazole ring introduces a site for further functionalization, allowing for the creation of analogs with tailored properties.
In recent years, there has been a growing interest in developing novel heterocyclic compounds for therapeutic purposes. The combination of pyrrolidine and pyrazole moieties has shown promise in various preclinical studies. For instance, derivatives of these heterocycles have been investigated for their ability to modulate enzyme activity and receptor binding. The specific arrangement of atoms in Tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate makes it a compelling candidate for further exploration in this context.
The pharmaceutical industry has increasingly relied on computational methods to predict the biological activity of new compounds. Virtual screening and molecular docking techniques have become indispensable tools in the early stages of drug discovery. The structural features of Tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate have been computationally analyzed to identify potential binding interactions with target proteins. These studies have suggested that this compound may interact with enzymes involved in metabolic pathways relevant to diseases such as cancer and inflammation.
Experimental validation of these computational predictions is crucial for advancing the development of new drugs. In vitro assays have been conducted to assess the biological activity of Tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate. Initial results indicate that this compound exhibits inhibitory effects on certain enzymes, which could be exploited for therapeutic intervention. Further studies are ongoing to determine the optimal conditions for its biological activity and to explore potential side effects.
The synthesis of Tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate involves multi-step organic reactions, requiring precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to achieve high yields and purity levels. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex framework of this molecule. The synthesis process also highlights the importance of green chemistry principles in minimizing waste and maximizing efficiency.
The chemical stability of Tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate under various conditions has been thoroughly evaluated. Stability studies have provided insights into its shelf life and storage requirements, ensuring that it remains viable for subsequent research applications. Additionally, analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been used to confirm its molecular structure and purity.
The potential applications of Tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate extend beyond traditional pharmaceuticals. Its unique structural features make it a promising candidate for use in materials science and agrochemicals. Researchers are exploring its utility as a building block for more complex molecules with specialized functions. The versatility of this compound underscores its importance as a chemical entity with broad industrial relevance.
In conclusion, Tert-butyl 3-(3-bromo-1H-pyrazol-1-y l)pyrrolidine - 1 - carbox yl ate (CAS No . 2803829 -46 -9 ) is a structurally intricate compound with significant potential in pharmaceutical research . Its combination of functional groups , along with its demonstrated biological activity , makes it a valuable asset in drug discovery efforts . As research continues , this compound is expected to play an increasingly important role in developing novel therapeutics .
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